2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole

Structure-Activity Relationship Lipophilicity Kinase Selectivity

2-Ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole (CAS 2319638-20-3, molecular formula C₁₇H₁₅N₃OS, MW 309.39) is a heterocyclic compound composed of a 2-ethyl-substituted benzothiazole core linked at the 6-position via a carbonyl bridge to a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine moiety. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a pharmacologically validated core found in clinical-stage RORγt inverse agonists, including the Phase II candidate VTP-43742, and in multiple kinase inhibitor programs.

Molecular Formula C17H15N3OS
Molecular Weight 309.39
CAS No. 2319638-20-3
Cat. No. B2470690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole
CAS2319638-20-3
Molecular FormulaC17H15N3OS
Molecular Weight309.39
Structural Identifiers
SMILESCCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC4=C(C3)N=CC=C4
InChIInChI=1S/C17H15N3OS/c1-2-16-19-13-6-5-11(8-15(13)22-16)17(21)20-9-12-4-3-7-18-14(12)10-20/h3-8H,2,9-10H2,1H3
InChIKeyUSEMSBYPDXZBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole (CAS 2319638-20-3): Core Structural Profile and Procurement Context


2-Ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole (CAS 2319638-20-3, molecular formula C₁₇H₁₅N₃OS, MW 309.39) is a heterocyclic compound composed of a 2-ethyl-substituted benzothiazole core linked at the 6-position via a carbonyl bridge to a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine moiety . The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a pharmacologically validated core found in clinical-stage RORγt inverse agonists, including the Phase II candidate VTP-43742, and in multiple kinase inhibitor programs [1][2]. The 2-ethyl substitution on the benzothiazole ring distinguishes this compound from the unsubstituted benzothiazole analog (CAS 2310012-32-7) and is expected to modulate lipophilicity, metabolic stability, and target binding conformation . This compound is available as a research-grade building block and screening compound from specialized chemical suppliers.

Why 2-Ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole Cannot Be Casually Replaced by Other Benzothiazole or Pyrrolopyridine Analogs


The compound represents a specific regioisomeric and substitutional chemotype that cannot be substituted generically for two primary reasons. First, the 2-ethyl group on the benzothiazole ring modulates both the electronic character of the thiazole nitrogen (pKa and H-bond acceptor strength) and the steric environment at the ATP-binding pocket entrance, which directly influences kinase selectivity profiles among structurally related benzothiazole inhibitors [1][2]. Second, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core has a distinct ring junction geometry compared to the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core used in earlier-generation RORγt inverse agonists; Vitae Pharmaceuticals explicitly switched from the latter to the former scaffold between their first and second patent filings (WO2014179564 → WO2015116904), indicating that the pyrrolo[3,4-b]pyridine core confers meaningful pharmacological differentiation [2][3]. Simple replacement with a differently substituted benzothiazole, a different pyrrolopyridine regioisomer, or a non-carbonyl linker would alter the pharmacophore geometry, target engagement, and downstream biological readout.

Quantitative Differential Evidence for 2-Ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole vs. Closest Analogs


Structural Differentiation: 2-Ethyl Substitution vs. Unsubstituted Benzothiazole Analog (CAS 2310012-32-7)

The target compound (CAS 2319638-20-3) differs from its closest cataloged analog, benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (CAS 2310012-32-7), solely by the presence of a 2-ethyl substituent on the benzothiazole ring. In the benzo/pyrido-thiazole Syk inhibitor series, 2-position substitution on the thiazole ring was shown to be a critical determinant of potency; the optimized clinical candidate compound 5 (PDB: 5CXH) bears a specific 2-substituent that engages the kinase hinge region [1]. While no direct head-to-head biochemical comparison between these two specific analogs has been published, the calculated cLogP increases by approximately 0.8–1.0 log units with the addition of the ethyl group, which can affect both passive membrane permeability and non-specific protein binding . The ethyl group also introduces a rotatable bond absent in the unsubstituted analog, providing an additional degree of conformational freedom for induced-fit binding.

Structure-Activity Relationship Lipophilicity Kinase Selectivity

Pyrrolo[3,4-b]pyridine Core Validation: Class-Level Anti-Proliferative Activity of Functionalized Derivatives

A systematic study of polysubstituted pyrrolo[3,4-b]pyridine derivatives demonstrated that compounds bearing this core exhibit measurable antibacterial activity. Two derivatives (compounds 4j and 4l) displayed bactericidal activity against E. coli ATCC 25922 with MIC values of 62.5 μg/mL and 125.0 μg/mL, respectively, and showed no hemolytic activity against human RBCs at concentrations up to 500 μg/mL [1]. While these specific compounds differ from the target benzothiazole-linked derivative, the study establishes that the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a viable scaffold for biological activity when appropriately functionalized. The target compound introduces a benzothiazole moiety at the 6-position via a carbonyl linker, creating a conjugated system that may enhance target binding through π-stacking interactions not available to the simpler derivatives tested in this study. No direct MIC data for the target compound against E. coli or other strains has been published.

Antibacterial Activity MIC Pyrrolo[3,4-b]pyridine SAR

Kinase Hinge-Binding Motif: Benzothiazole-2-Substitution as a Selectivity Determinant in Syk and Aurora Kinase Inhibition

In the benzo-thiazole Syk inhibitor series reported by Thoma et al. (2015), the optimized compound 5 achieved potent Syk inhibition with an enzymatic IC₅₀ in the low nanomolar range and demonstrated oral bioavailability in a rat PK/PD model (target engagement confirmed by inhibition of B-cell receptor-stimulated CD86 expression) [1]. Importantly, compound 5 also inhibited Aurora kinase B in enzymatic (IC₅₀ ~30–100 nM range) and cellular settings, leading to micronucleus formation in the in vitro micronucleus assay — a finding that halted further development [1]. This demonstrates that 2-substitution on the benzothiazole ring of hinge-binding inhibitors is a key selectivity switch between Syk and Aurora kinases. The target compound's 2-ethyl substitution represents a distinct steric and electronic feature from the optimized 2-substituent in compound 5, potentially yielding a different selectivity window. No direct kinase profiling data for CAS 2319638-20-3 is publicly available.

Kinase Inhibition Syk Selectivity ATP-binding site

Pyrrolo[3,4-b]pyridine vs. Pyrrolo[3,4-d]thiazole Core Switch in RORγt Inverse Agonist Development

Vitae Pharmaceuticals' RORγt inverse agonist program provides direct evidence of the pharmacological significance of the pyrrolo[3,4-b]pyridine core. Their first patent (WO2014179564) described compounds with a 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core, while their second patent (WO2015116904) explicitly switched to a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core [1]. This core switch was retained in subsequent backup patents (WO2016061160) and carried through to the clinical candidate VTP-43742, which demonstrated a clear efficacy signal in a Phase 2a psoriasis trial (PASI score improvement) [1][2]. The pyrrolo[3,4-b]pyridine core thus carries validated target engagement at RORγt and a favorable developability profile. The target compound incorporates this validated core with a 2-ethylbenzothiazole-carbonyl substituent at the 6-position, creating a chemotype that has not been explored in the published RORγt patent landscape.

RORγt Inverse Agonist Core Scaffold Inflammatory Disease

CDK12 Kinase Inhibitor Landscape: Heterocyclyl-Substituted Pyrrolopyridines as a Defined Pharmacophore Class

Patent WO-2019058132-A1 describes heterocyclyl-substituted pyrrolopyridines as inhibitors of CDK12 kinase, a target implicated in transcription regulation and DNA damage repair in cancer . The generic Markush structures in this patent encompass pyrrolopyridines with heterocyclyl substituents linked via carbonyl or other connectors. The target compound (CAS 2319638-20-3), with its benzothiazole heterocycle attached at the pyrrolo[3,4-b]pyridine 6-position via a carbonyl linker, falls within this pharmacophore class. No specific IC₅₀ data for the target compound against CDK12 is reported in the patent. However, the patent establishes that carbonyl-linked heterocyclyl-pyrrolopyridines are a recognized inhibitor chemotype for CDK12, providing a target hypothesis for screening. The 2-ethylbenzothiazole moiety distinguishes this compound from the exemplified aryl and heteroaryl substituents in the patent.

CDK12 Kinase Inhibitor Pyrrolopyridine Cancer

Priority Application Scenarios for 2-Ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole Based on Available Evidence


Kinase Selectivity Profiling and Hinge-Binder SAR Expansion

The 2-ethylbenzothiazole scaffold, combined with the pyrrolo[3,4-b]pyridine carbonyl linker, forms a type I kinase hinge-binding motif. Procurement is recommended for kinase panels (e.g., Syk, Aurora, CDK family) to establish selectivity fingerprints. The 2-ethyl group provides a differentiated starting point from the reported Syk inhibitor compound 5 (Thoma 2015, PDB: 5CXH), which showed Syk/Aurora cross-reactivity. Comparative biochemical profiling against the unsubstituted benzothiazole analog (CAS 2310012-32-7) would reveal the contribution of the 2-ethyl group to kinase selectivity [1].

RORγt Inverse Agonist Hit Expansion

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is clinically validated for RORγt inverse agonism through VTP-43742 (Phase 2a). The target compound introduces a benzothiazole-carbonyl substituent not exemplified in Vitae's patent series (WO2015116904, WO2016061160). This makes it a suitable candidate for RORγt FRET-based screening to identify novel chemotypes outside existing patent space. Procurement quantities appropriate for initial 10-point dose-response curves (1–5 mg) are recommended [2][3].

CDK12 Transcription-Regulating Kinase Screening

Based on structural membership in the heterocyclyl-substituted pyrrolopyridine pharmacophore class described in WO-2019058132-A1, the compound is a rational candidate for CDK12 enzymatic and cellular screening. The benzothiazole-carbonyl substitution pattern at the pyrrolo[3,4-b]pyridine 6-position offers a distinct chemotype from the aryl-substituted examples in the patent. Procurement for CDK12 biochemical assays with counterscreening against CDK7/9/13 is advised .

Antibacterial SAR Expansion via Benzothiazole-Pyrrolopyridine Hybridization

Building on the antibacterial activity of functionalized pyrrolo[3,4-b]pyridine derivatives (compounds 4j and 4l, MIC 62.5–125 μg/mL against E. coli), the target compound provides a benzothiazole-carbonyl functionalization not explored in the published antibacterial series. Procurement for MIC determination against Gram-positive (S. pneumoniae MTCC 655, E. faecalis MTCC 439) and Gram-negative (E. coli ATCC 25922, P. aeruginosa MTCC 2453) panels, with parallel hemolytic activity assessment, is recommended [4].

Quote Request

Request a Quote for 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.